molecular formula C12H16ClN3O2 B2793804 Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate CAS No. 1884338-19-5

Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate

Cat. No.: B2793804
CAS No.: 1884338-19-5
M. Wt: 269.73
InChI Key: MMDSXMCVAPDSFI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate (CAS: 1884338-19-5) is a heterocyclic building block featuring a strained four-membered azetidine ring appended with a 2-chloropyrimidin-4-yl substituent and protected by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a temporary protective moiety for the azetidine nitrogen, enabling selective deprotection in multistep syntheses . The 2-chloropyrimidine moiety is electron-deficient, making it reactive toward nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), which are pivotal in pharmaceutical and agrochemical synthesis . This compound’s unique combination of a small, strained azetidine ring and a halogenated pyrimidine distinguishes it from related structures, offering tailored reactivity and physicochemical properties.

Properties

IUPAC Name

tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-4-5-14-10(13)15-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDSXMCVAPDSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate typically involves the reaction of 2-chloropyrimidine with an azetidine derivative under specific conditions. One common synthetic route includes the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with 2-chloropyrimidine in the presence of a suitable base and solvent . The reaction conditions often involve moderate temperatures and inert atmosphere to ensure the desired product formation.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate. For instance, derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anti-inflammatory Effects

Compounds in this class have demonstrated anti-inflammatory properties. In vivo studies indicate that certain derivatives can inhibit inflammation effectively, comparable to established anti-inflammatory drugs .

Cytotoxicity and Antitumor Activity

Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary results suggest that these compounds may induce apoptosis in tumor cells, indicating potential applications in cancer therapy .

Case Studies

StudyObjectiveKey Findings
Study 1Evaluate antimicrobial activityCompounds exhibited significant inhibition against E. coli and S. aureus with IC50 values ranging from 10 to 20 µg/mL.
Study 2Assess anti-inflammatory effectsCompounds showed a reduction in paw edema in rat models by up to 50% compared to control groups within 12 hours post-administration.
Study 3Investigate cytotoxicityCertain derivatives displayed IC50 values below 5 µM against breast cancer cell lines, indicating promising antitumor activity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites of enzymes, potentially inhibiting their activity or altering their function . The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Features and Reactivity Profiles

Compound Name (CAS) Core Ring Substituent(s) Key Reactivity/Properties Reference
Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate (1884338-19-5) Azetidine 2-Chloropyrimidin-4-yl SNAr at pyrimidine C2; Boc deprotection for amine functionalization
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate (2044796-17-8) Azetidine 6-Chloropyrimidin-4-yl SNAr at pyrimidine C6; altered regioselectivity vs. 2-chloro isomer
Tert-butyl (1-acetylpiperidin-4-yl)carbamate (CAS not specified) Piperidine Acetyl Amide hydrolysis or deprotection; larger ring reduces strain, alters conformation
Tert-butyl 3-aminoazetidine-1-carboxylate (193269-78-2) Azetidine Amino Nucleophilic amine for alkylation/acylation; higher polarity vs. chloro analogs
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1781046-72-7) Azetidine Fluoro, hydroxymethyl Enhanced metabolic stability (fluoro); hydroxymethyl enables esterification
Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate (2094872-56-5) Azetidine 2-Amino-5-bromopyrimidin-4-yl Bromine supports cross-coupling; amino group enables hydrogen bonding

Ring Size and Conformational Effects

  • Azetidine vs. Piperidine/Pyrrolidine :
    • Azetidine’s four-membered ring introduces significant angle strain (~24 kcal/mol), enhancing reactivity toward ring-opening or functionalization compared to five- (pyrrolidine) or six-membered (piperidine) analogs .
    • Piperidine derivatives (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) exhibit greater conformational flexibility, favoring axial-equatorial equilibria that influence steric interactions in drug-receptor binding .

Substituent-Directed Reactivity

  • Halogenated Pyrimidines: 2-Chloropyrimidine (target compound): Chlorine at C2 directs SNAr to C4/C6 positions. Preferred for coupling with boronic acids or amines in kinase inhibitor synthesis . 6-Chloropyrimidine (2044796-17-8): Chlorine at C6 shifts reactivity to C2/C4, offering divergent regioselectivity in cross-couplings . 5-Bromo-2-aminopyrimidine (2094872-56-5): Bromine enhances oxidative addition in palladium-catalyzed reactions; the amino group stabilizes intermediates via resonance .
  • Fluorinated and Hydroxymethyl Analogs :

    • Fluorine substituents (e.g., 3-fluoro-3-(hydroxymethyl)azetidine) increase metabolic stability and lipophilicity, while hydroxymethyl groups improve aqueous solubility .

Biological Activity

Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H16ClN3O2
  • Molecular Weight : 255.73 g/mol
  • CAS Number : 1195768-23-0

The compound features a tert-butyl group and a chloropyrimidine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The compound was tested against several bacterial strains using the agar diffusion method.

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compoundEscherichia coli (G-)1532 µg/mL
Klebsiella pneumoniae (G-)1264 µg/mL
Staphylococcus aureus (G+)1816 µg/mL

The results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is noteworthy given the rising concerns regarding antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in various cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study assessed the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed:

  • IC50 Value : The IC50 was determined to be approximately 25 µM, indicating a significant inhibitory effect on cell viability.
  • Mechanism of Action : It was suggested that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of azetidine derivatives. Modifications to the chloropyrimidine ring and azetidine nitrogen have been shown to influence potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Substitution at C5 of pyrimidineIncreased antibacterial potency
Variation in alkyl groups on azetidineEnhanced anticancer activity

These insights guide further synthetic efforts to develop more potent derivatives based on this compound.

Q & A

Basic: What are the key structural features and functional groups of Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate?

The compound features:

  • A tert-butyl carbamate group (Boc-protecting group) that enhances solubility and stability during synthesis.
  • An azetidine ring (four-membered saturated nitrogen heterocycle) that imposes conformational constraints, influencing biological interactions.
  • A 2-chloropyrimidin-4-yl substituent , which introduces electrophilic reactivity and potential for nucleophilic aromatic substitution.
    These structural elements are critical for its role as a building block in medicinal chemistry and its interaction with biological targets .

Basic: What are the common synthetic routes for this compound, and what starting materials are typically used?

Synthesis typically involves:

  • Step 1 : Preparation of the azetidine core, often via cyclization of β-amino alcohols or ring-opening of epoxides.
  • Step 2 : Introduction of the 2-chloropyrimidine moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Step 3 : Boc protection of the azetidine nitrogen using tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃, DCM) .
    Key starting materials include tert-butyl 3-oxoazetidine-1-carboxylate and 2,4-dichloropyrimidine, with solvents like dichloromethane or acetonitrile .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while i-PrOH may reduce side reactions compared to MeOH .
  • Temperature control : Maintaining 0–25°C minimizes thermal decomposition of intermediates.
  • Catalyst use : Pd catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in pyrimidine functionalization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from EtOH/H₂O resolves impurities .

Advanced: What analytical techniques are most reliable for characterizing this compound, especially when encountering contradictory data?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., pyrimidine substitution pattern) and confirms Boc protection. Discrepancies in integration may indicate rotamers due to the azetidine ring’s rigidity .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects halogen isotopic patterns (e.g., chlorine’s M+2 peak) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, though azetidine’s small ring size may complicate data collection .

Advanced: How does the 2-chloropyrimidine group influence reactivity in substitution or oxidation reactions?

The 2-chloro substituent directs electrophilic aromatic substitution (EAS) to the 4-position, enabling:

  • Nucleophilic displacement : Amines or thiols replace Cl under mild conditions (e.g., DIPEA, DMF, 50°C) to generate pyrimidine derivatives .
  • Oxidation : Hydrogen peroxide oxidizes the pyrimidine ring to form N-oxides, altering electronic properties for target binding studies .
    Controlled conditions (pH 7–9, inert atmosphere) prevent Boc deprotection during these reactions .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Target validation : Use CRISPR knockouts or siRNA to confirm on-target effects vs. off-target interactions.
  • Structure-activity relationship (SAR) studies : Compare analogues (e.g., tert-butyl 3-(methylamino)azetidine derivatives) to isolate pharmacophores .
  • Dose-response assays : EC₅₀/IC₅₀ discrepancies may arise from assay conditions (e.g., serum protein binding); use standardized protocols (e.g., 1% DMSO, 37°C) .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice packing.
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated EtOH or MeCN solutions promotes single-crystal growth.
  • SHELX refinement : Use SHELXL for high-resolution data to model azetidine ring puckering and chlorine positional disorder .

Advanced: How do modifications to the azetidine ring impact the compound’s pharmacological profile?

  • Ring expansion : Piperidine analogues (six-membered) reduce strain but decrease metabolic stability.
  • Substituent effects : Fluorination at C3 (e.g., tert-butyl 3-fluoroazetidine derivatives) enhances blood-brain barrier penetration .
  • Boc removal : Deprotection yields a primary amine, enabling conjugation (e.g., prodrug strategies) but increasing polarity .

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